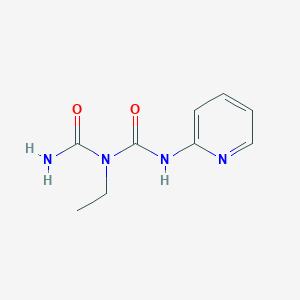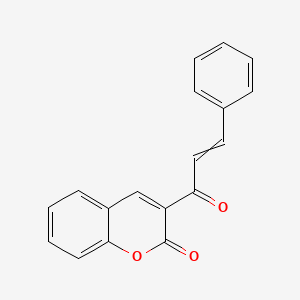
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
化学反应分析
Types of Reactions
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenoxyacetic acid derivatives.
Reduction: Products include aminophenoxyethyl derivatives.
Substitution: Products vary depending on the nucleophile used but generally include substituted tetrazoles.
科学研究应用
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
作用机制
The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .
相似化合物的比较
Similar Compounds
- 1H-Tetrazole, 5-(2-phenoxyethyl)-
- 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
- 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-
Uniqueness
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
属性
CAS 编号 |
76167-90-3 |
|---|---|
分子式 |
C9H9N5O3 |
分子量 |
235.20 g/mol |
IUPAC 名称 |
5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13) |
InChI 键 |
RJQWLLRAEQUATL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


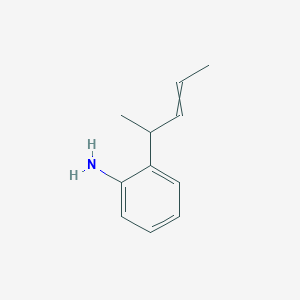
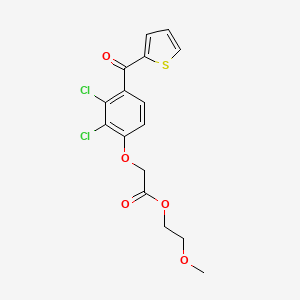

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
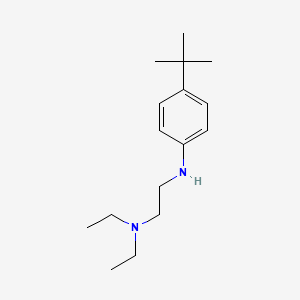
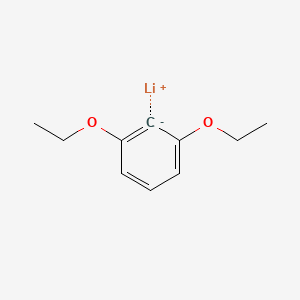

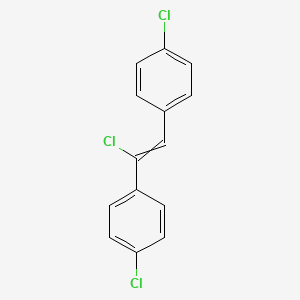
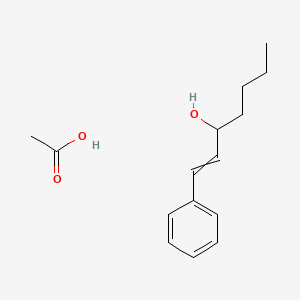
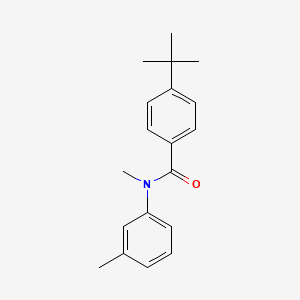

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
